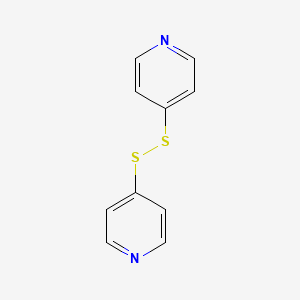

4,4'-Dipyridyl disulfide

描述

4,4’-二吡啶基二硫化物是一种有机化合物,其特征在于两个通过二硫键连接的吡啶环。它以无色结晶固体的形式出现,在正常条件下稳定。 该化合物可溶于乙醇、二甲基亚砜和二氯甲烷等有机溶剂,但不溶于水 .

准备方法

合成路线和反应条件: 4,4’-二吡啶基二硫化物的合成通常涉及 4-硫代吡啶的氧化二聚反应。该过程可以概括如下:

- 将 4-硫代吡啶溶解在甲醇或乙醇等有机溶剂中。

- 加入二硫化碳或硫化钠等氧化剂。

- 搅拌反应混合物,导致形成 4,4’-二吡啶基二硫化物晶体。

- 然后通过结晶或萃取方法分离和纯化产物 .

工业生产方法: 4,4’-二吡啶基二硫化物的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格控制反应条件,以确保高收率和纯度。使用连续流动反应器和自动化系统有助于扩大生产规模,同时保持一致性和安全性。

化学反应分析

反应类型: 4,4’-二吡啶基二硫化物会发生各种化学反应,包括:

氧化: 二硫键可以被氧化形成亚砜或砜。

还原: 二硫键的还原产生 4-硫代吡啶。

常用试剂和条件:

氧化: 过氧化氢或其他氧化剂。

还原: 还原剂,如二硫苏糖醇或硼氢化钠。

取代: 含有硫醇的化合物或其他亲核试剂。

主要产物:

氧化: 亚砜或砜。

还原: 4-硫代吡啶。

取代: 4-巯基吡啶.

科学研究应用

Biochemical Research

Thiol Oxidation and Redox Biology

4,4'-Dipyridyl disulfide serves as a highly reactive thiol oxidant and is widely used in redox biology to study thiol-disulfide exchange reactions. It can modify thiol groups in proteins, leading to changes in their function and stability. This property is particularly useful for quantifying thiol concentrations in biological samples.

- Case Study : Research has shown that the compound induces the dissociation of the molecular chaperone GroEL into monomers, which exposes hydrophobic surfaces critical for protein folding studies. The kinetics of this dissociation were monitored using fluorescent probes and light scattering techniques, revealing cooperative behavior dependent on the concentration of this compound .

| Property | Description |

|---|---|

| Reactivity | Thiol-specific oxidant |

| Applications | Protein modification, redox state studies |

| Biological Impact | Induces oxidative stress and affects cellular signaling pathways |

Pharmaceutical Development

Drug Candidate Design

The unique structure of this compound allows researchers to explore novel drug candidates targeting specific biological pathways related to diseases such as cancer and inflammation. Its ability to induce oxidative stress can be leveraged for therapeutic strategies.

- Case Study : In studies involving yeast cells, it was found that exposure to this compound led to increased levels of oxidized glutathione (GSSG), indicating its role in modulating redox states within cells. This mechanism is crucial for understanding how certain drugs can exert their effects through oxidative pathways .

| Application | Mechanism | Target Diseases |

|---|---|---|

| Drug Design | Modulation of redox states | Cancer, inflammation |

| Mechanism of Action | Induces oxidative stress | Cellular signaling pathways |

Polymer Chemistry

Cross-Linking Agent

In polymer synthesis, this compound acts as a cross-linking agent that enhances the mechanical properties and thermal stability of materials. Its incorporation into polymers can lead to improved performance in coatings and adhesives.

- Case Study : Research indicated that incorporating this compound into polymer matrices resulted in significant enhancements in tensile strength and thermal resistance compared to conventional polymers without cross-linking agents .

| Property | Effect on Polymers |

|---|---|

| Cross-Linking | Enhances mechanical strength |

| Thermal Stability | Increases resistance to thermal degradation |

Electrochemical Sensors

Environmental Monitoring

The compound is utilized in the fabrication of electrochemical sensors designed to detect environmental pollutants. Its ability to form stable complexes with metal ions makes it suitable for monitoring air and water quality.

- Case Study : A study demonstrated the successful application of this compound-modified electrodes for the detection of heavy metals in water samples. The sensors exhibited high sensitivity and selectivity towards target analytes .

| Application | Detection Capability |

|---|---|

| Electrochemical Sensors | Heavy metals, environmental pollutants |

Bioconjugation Techniques

Attachment of Biomolecules

In bioconjugation processes, this compound facilitates the attachment of biomolecules such as peptides and proteins to surfaces or other compounds. This is particularly important in diagnostics and therapeutic applications.

- Case Study : In lipid-peptide bioconjugation studies, cysteine-terminal peptides were successfully conjugated to thiol-reactive lipids using pyridyl disulfide exchange reactions. This method demonstrated high efficiency in forming stable liposome formulations for drug delivery applications .

| Technique | Biomolecule Type | Application Area |

|---|---|---|

| Bioconjugation | Peptides, proteins | Drug delivery systems |

作用机制

4,4’-二吡啶基二硫化物的作用机制涉及亲核试剂对二硫键的裂解,导致形成 4-巯基吡啶。 此反应在硫醇-二硫键交换过程中很重要,这在各种生物和化学系统中至关重要 . 该化合物还可以与细胞色素 P450 酶相互作用,影响其活性 .

相似化合物的比较

4,4’-二吡啶基二硫化物因其二硫键和吡啶环的存在而独一无二。类似的化合物包括:

2,2’-二吡啶基二硫化物: 结构相似,但吡啶环位于 2 位。

4,4’-二吡啶: 缺乏二硫键,用作配体在配位化学中.

4,4’-二硫代二吡啶: 4,4’-二吡啶基二硫化物的另一个名称.

4,4’-二吡啶基二硫化物的独特性在于它能够进行硫醇-二硫键交换反应,使其在化学和生物研究中都具有价值。

生物活性

4,4'-Dipyridyl disulfide, also known as 4,4'-dithiodipyridine, is an organosulfur compound with significant biological activity primarily due to its role as a thiol oxidant. This article explores the compound's biological activities, mechanisms of action, and implications in various biological systems based on diverse research findings.

Chemical Structure and Properties

The molecular structure of this compound features two pyridine rings connected by a disulfide bond (). This unique structure allows it to participate in thiol–disulfide exchange reactions, making it a valuable tool in biochemical studies. Its reactivity is particularly pronounced at low pH levels, where it can induce oxidative stress in biological systems .

Thiol Oxidation and Cellular Impact

This compound acts primarily as a thiol-specific oxidant. It can react with thiol groups in proteins and other biomolecules, leading to the formation of mixed disulfides. This modification can alter protein function and stability, impacting various cellular processes. For instance, it has been shown to affect the activity of enzymes involved in redox reactions and cellular detoxification pathways .

Table 1: Biological Effects of this compound

Induction of Oxidative Stress

Research indicates that exposure to this compound leads to increased oxidative stress within cells. This is evidenced by the oxidation of glutathione (GSH) to its disulfide form (GSSG), which correlates with sensitivity to the compound. Cells with compromised antioxidant defenses exhibit heightened susceptibility to damage from this oxidant .

Case Studies and Research Findings

-

Yeast Model Studies :

- In yeast models, exposure to this compound resulted in significant growth impairment due to oxidative stress. The mechanism was linked to the depletion of cellular thiols and subsequent disruption of redox homeostasis.

-

Chaperone Protein Interaction :

- A study demonstrated that this compound could completely dissociate the molecular chaperone GroEL into monomers. This dissociation process was influenced by the presence of functional ligands such as Mg²⁺ ions or adenine nucleotides and highlighted the compound's ability to expose hydrophobic surfaces in proteins .

- Thiol Quantification Techniques :

Applications in Research

Due to its unique properties, this compound is widely used in redox biology research. Its ability to modify thiols makes it an essential tool for studying thiol redox states within biological systems. Additionally, its membrane permeability allows for applications in intact cell studies .

属性

IUPAC Name |

4-(pyridin-4-yldisulfanyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2S2/c1-5-11-6-2-9(1)13-14-10-3-7-12-8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHBAPGWWRFVTFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1SSC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181045 | |

| Record name | 4,4'-Dipyridyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 4,4'-Dipyridyl disulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19975 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2645-22-9 | |

| Record name | 4,4′-Dithiodipyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2645-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Dipyridyl disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002645229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aldrithiol-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=367080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Dipyridyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-dithiodipyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.326 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DIPYRIDYL DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EI4LXL5JH8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。